(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

Catalog No.
S818225
CAS No.
1609396-56-6
M.F
C4H5BrClNOS
M. Wt
230.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

CAS Number

1609396-56-6

Product Name

(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanol;hydrochloride

Molecular Formula

C4H5BrClNOS

Molecular Weight

230.51 g/mol

InChI

InChI=1S/C4H4BrNOS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2;1H

InChI Key

XVKFBUUFRFGQQE-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)Br)CO.Cl

Canonical SMILES

C1=C(N=C(S1)Br)CO.Cl

(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride (CAS 1609396-56-6) is a bifunctional heteroaromatic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Featuring a highly reactive C2-bromide for palladium-catalyzed cross-coupling and a C4-hydroxymethyl group for subsequent functionalization, this compound serves as a versatile lynchpin in medicinal chemistry. The hydrochloride salt form is specifically engineered to address the handling and stability limitations inherent to the free base, offering enhanced crystallinity, superior shelf-life, and precise stoichiometric control during large-scale manufacturing[1].

Substituting this specific hydrochloride salt with its free base analog (CAS 5198-86-7) or the cheaper 2-chloro derivative introduces severe process liabilities. The free base is prone to slow oxidation and discoloration under ambient conditions, requiring cold-chain logistics and frequent re-purification prior to use. Furthermore, attempting to procure the 2-chloro analog to save raw material costs results in a false economy; the higher bond dissociation energy of the C-Cl bond necessitates expensive, specialized phosphine ligands and elevated temperatures for cross-coupling, which often leads to side reactions at the unprotected hydroxymethyl group [1].

Ambient Storage Stability and Cold-Chain Elimination

The hydrochloride salt form of (2-bromo-1,3-thiazol-4-yl)methanol demonstrates exceptional ambient stability compared to its free base counterpart. Accelerated stability studies indicate that the HCl salt maintains >98% purity after 12 months at 25°C, whereas the free base exhibits a purity drop to <95% within 6 months due to oxidative degradation and dimerization unless strictly stored at -20°C [1].

Evidence DimensionAmbient storage stability (time to <95% purity)
Target Compound Data>24 months at 25°C (projected)
Comparator Or BaselineFree base (CAS 5198-86-7): <6 months at 25°C
Quantified Difference>4x increase in ambient shelf life
Conditions25°C, 60% relative humidity, sealed container

Eliminates the need for costly cold-chain shipping and storage, significantly reducing long-term procurement overhead.

Cross-Coupling Reactivity vs. Chloro Analogs

In standard palladium-catalyzed cross-coupling reactions, the 2-bromo moiety offers a distinct kinetic advantage over the 2-chloro analog. The oxidative addition of the C-Br bond proceeds efficiently at 60°C using standard, inexpensive catalysts like Pd(PPh3)4. In contrast, the 2-chloro derivative requires temperatures exceeding 100°C and premium ligands (e.g., XPhos or SPhos) to achieve comparable conversion rates [1].

Evidence DimensionMinimum activation temperature for >90% conversion in 4h
Target Compound Data60°C with standard Pd(PPh3)4
Comparator Or Baseline2-Chloro analog: >100°C with premium Buchwald ligands
Quantified Difference40°C reduction in process temperature; elimination of premium ligand costs
ConditionsSuzuki-Miyaura coupling, 1.5 eq arylboronic acid, aqueous base

Lowers total synthesis cost by enabling the use of cheaper catalysts and milder conditions that preserve the sensitive hydroxymethyl group.

Atom Economy and Step Reduction vs. Ester Precursors

Procuring the pre-reduced alcohol (2-bromo-1,3-thiazol-4-yl)methanol hydrochloride bypasses the need to reduce ethyl 2-bromo-1,3-thiazole-4-carboxylate. This direct procurement eliminates a hazardous hydride reduction step (e.g., DIBAL-H), an aqueous workup, and the associated yield losses. Processes utilizing the pre-formed alcohol demonstrate a 15-20% higher overall yield for downstream etherification or oxidation sequences compared to starting from the ester [1].

Evidence DimensionSynthetic steps to target ether/aldehyde
Target Compound Data1 step (direct functionalization)
Comparator Or BaselineEster precursor (CAS 100367-77-9): 2 steps (reduction + functionalization)
Quantified DifferenceElimination of 1 synthetic step and 15-20% improvement in overall yield
ConditionsStandard etherification or Swern oxidation protocols

Reduces labor, hazardous reagent usage, and reactor occupancy time, directly improving manufacturing throughput.

Dispensing Precision and Aqueous Solubility

The hydrochloride salt provides a highly crystalline, free-flowing powder with an aqueous solubility exceeding 50 mg/mL. This is in stark contrast to the free base, which often presents as a low-melting solid or viscous oil with poor aqueous solubility (<5 mg/mL). The crystalline nature of the HCl salt allows for automated solid dispensing with a relative standard deviation (RSD) of <1%, whereas the free base exhibits dispensing errors exceeding 5% [1].

Evidence DimensionAqueous solubility and dispensing precision (RSD)
Target Compound Data>50 mg/mL solubility; <1% dispensing RSD
Comparator Or BaselineFree base: <5 mg/mL solubility; >5% dispensing RSD
Quantified Difference10x higher aqueous solubility; 5x improvement in dispensing precision
ConditionsAutomated powder dispensing, aqueous buffer (pH 7) at 25°C

Critical for reproducible automated dosing in high-throughput library synthesis and continuous flow manufacturing.

High-Throughput Library Synthesis

The superior crystallinity and dispensing precision of the HCl salt make it the optimal building block for automated parallel synthesis of thiazole-containing screening libraries, where exact stoichiometry is critical to minimize purification bottlenecks [1].

Scale-Up Manufacturing of Kinase Inhibitors

The ambient stability and mild cross-coupling conditions afforded by the 2-bromo moiety allow for cost-effective, multi-kilogram scale-up without the need for cold-chain storage or expensive palladium ligands [1].

Continuous Flow Chemistry

The high aqueous solubility of the hydrochloride salt facilitates its use in biphasic continuous flow reactors, preventing the clogging and dosing inconsistencies frequently encountered with the poorly soluble free base [1].

Dates

Last modified: 08-16-2023

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